3-(Benzyloxy)-4-morpholin-4-ylaniline
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Overview
Description
3-(Benzyloxy)-4-morpholin-4-ylaniline is an organic compound that features a benzyloxy group attached to an aniline ring, with a morpholine substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-morpholin-4-ylaniline typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with an appropriate aniline derivative under basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the aniline ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-morpholin-4-ylaniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction results in the formation of an amine.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Benzyloxy)-4-morpholin-4-ylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-morpholin-4-ylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)aniline: Lacks the morpholine group, which may result in different chemical and biological properties.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a morpholine group, leading to different reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-morpholin-4-ylaniline is unique due to the presence of both the benzyloxy and morpholine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O2 |
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Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-morpholin-4-yl-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H20N2O2/c18-15-6-7-16(19-8-10-20-11-9-19)17(12-15)21-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 |
InChI Key |
PZZBGLWTIHESKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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